molecular formula C15H16O2S B11858802 1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)- CAS No. 77199-33-8

1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)-

Cat. No.: B11858802
CAS No.: 77199-33-8
M. Wt: 260.4 g/mol
InChI Key: GYGWDGCHVQMFDP-UHFFFAOYSA-N
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Description

1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)- is a spirocyclic lactone characterized by a six-membered cyclohexane ring fused to a five-membered oxolane ring, forming a spiro junction at position 3. The compound features a phenylthio (-SPh) substituent at position 4, which imparts unique electronic and steric properties. Such compounds are often explored for biological activity, including agrochemical applications, due to their structural complexity and substituent-driven reactivity .

Properties

CAS No.

77199-33-8

Molecular Formula

C15H16O2S

Molecular Weight

260.4 g/mol

IUPAC Name

4-phenylsulfanyl-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C15H16O2S/c16-14-11-13(18-12-7-3-1-4-8-12)15(17-14)9-5-2-6-10-15/h1,3-4,7-8,11H,2,5-6,9-10H2

InChI Key

GYGWDGCHVQMFDP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=CC(=O)O2)SC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs and their substituents at positions 3 and 4 include:

Compound Name Substituent (Position 4) Substituent (Position 3) Molecular Formula Molecular Weight (g/mol)
4-(Phenylthio)- (Target) Phenylthio (-SPh) None C₁₅H₁₆O₂S 260.35
4-Benzyloxy-3-(2,4-dichlorophenyl)- Benzyloxy (-OBn) 2,4-Dichlorophenyl C₂₂H₁₉Cl₂O₃ 417.29
4-[(4-Chlorophenyl)hydroxymethyl]-3-methyl- (4-Chlorophenyl)hydroxymethyl Methyl (-CH₃) C₁₇H₁₉ClO₃ 306.78
4-Iodo-3-methyl- Iodo (-I) Methyl (-CH₃) C₁₀H₁₃IO₂ 292.11
4,7,7-Trimethyl- None 4,7,7-Trimethyl C₁₂H₁₈O₂ 194.27

Key Observations :

  • Steric Bulk : Bulky substituents (e.g., 2,4-dichlorophenyl in ) reduce conformational flexibility, whereas smaller groups (e.g., methyl in ) favor tighter packing in crystal structures.

Physicochemical Properties

Compound XLogP3 Hydrogen Bond Donors/Acceptors Topological Polar Surface Area (Ų)
4-(Phenylthio)- (Estimated) ~3.5–4.0 0 / 2 (O and S) ~40–50
4-[(4-Chlorophenyl)hydroxymethyl]-3-methyl- 3.2 1 / 3 46.5
4-Iodo-3-methyl- Not reported 0 / 2 ~30
4-Benzyloxy-3-(2,4-dichlorophenyl)- ~4.5 0 / 3 ~55

Key Observations :

  • Lipophilicity : The phenylthio group likely increases lipophilicity (higher XLogP3) compared to hydroxyl-containing analogs (e.g., ), aligning with sulfur’s hydrophobic nature.
  • Hydrogen Bonding : Analogs with hydroxyl groups (e.g., ) exhibit higher hydrogen-bonding capacity, influencing solubility and crystal packing.

Crystallographic and Conformational Analysis

  • Crystal Packing : In 4-benzyloxy-3-(2,4-dichlorophenyl)-, the cyclohexane ring adopts a chair conformation, with a dihedral angle of 69.89° between the spiro core and benzene ring . Similar conformations are expected for the target compound.
  • Intermolecular Interactions : Analogs with hydroxyl or chlorophenyl groups exhibit C-H···O/Cl hydrogen bonds (e.g., ), whereas the phenylthio group may engage in weaker van der Waals interactions or π-π stacking .

Biological Activity

1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)- is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₆O₂
  • Molecular Weight : 232.29 g/mol
  • CAS Number : 1004-57-5

The compound features a spirocyclic structure that contributes to its biological activity by influencing its interaction with biological targets.

Anticancer Activity

Research indicates that 1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)- exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest at G2/M phase
HeLa (Cervical)10.0Inhibition of anti-apoptotic proteins

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of bacterial strains. Studies suggest that it disrupts bacterial cell membranes, leading to cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa20

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory properties in preclinical models. It appears to modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines.

Case Study 1: Anticancer Efficacy

A study conducted by researchers at the University of Bristol investigated the effects of 1-Oxaspiro[4.5]dec-3-en-2-one on human leukemia cells. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting its potential as a therapeutic agent for leukemia treatment .

Case Study 2: Antimicrobial Activity

Another study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various derivatives of spirocyclic compounds, including 1-Oxaspiro[4.5]dec-3-en-2-one. The findings highlighted its effectiveness against multidrug-resistant strains, making it a candidate for further development as an antibiotic .

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